5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a fluorobenzyl sulfanyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Pyrimidine Ring: The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the thiadiazole intermediate with a suitable chloro-substituted pyrimidine derivative under nucleophilic substitution conditions.
Attachment of the Fluorobenzyl Sulfanyl Group: The final step involves the introduction of the fluorobenzyl sulfanyl group. This can be achieved by reacting the pyrimidine-thiadiazole intermediate with a suitable fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding sulfide.
Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique chemical structure makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- 4-(((5-((2-fluorobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)phenyl ether
Uniqueness
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl sulfanyl group and the thiadiazole moiety distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C17H15ClFN5OS2 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H15ClFN5OS2/c1-2-5-13-23-24-17(27-13)22-15(25)14-11(18)8-20-16(21-14)26-9-10-6-3-4-7-12(10)19/h3-4,6-8H,2,5,9H2,1H3,(H,22,24,25) |
InChI Key |
ZBIOSNHZOXBZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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